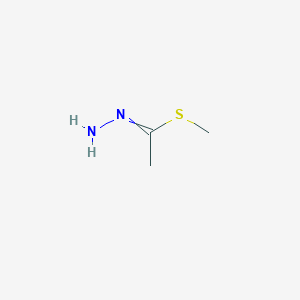
Methyl ethanehydrazonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ethanehydrazonothioate is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazone functional group attached to a thioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ethanehydrazonothioate typically involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which is then methylated to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a methylating agent like methyl iodide.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl ethanehydrazonothioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydrazone nitrogen or the thioate sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated hydrazone derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl ethanehydrazonothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Methyl ethanehydrazonothioate involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thioate moiety may also interact with metal ions or other electrophilic species, contributing to its overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl ethanehydrazonothioate
- Methyl propanohydrazonothioate
- Methyl butanehydrazonothioate
Uniqueness
Methyl ethanehydrazonothioate is unique due to its specific combination of a hydrazone and thioate functional group, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
89730-92-7 |
|---|---|
Molekularformel |
C3H8N2S |
Molekulargewicht |
104.18 g/mol |
IUPAC-Name |
methyl N-aminoethanimidothioate |
InChI |
InChI=1S/C3H8N2S/c1-3(5-4)6-2/h4H2,1-2H3 |
InChI-Schlüssel |
DXRDZUFQXTUXQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NN)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


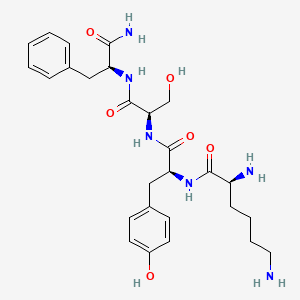
![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)

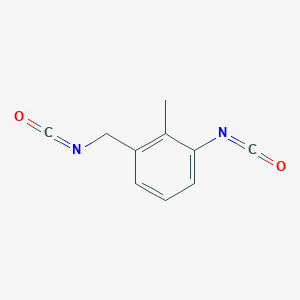

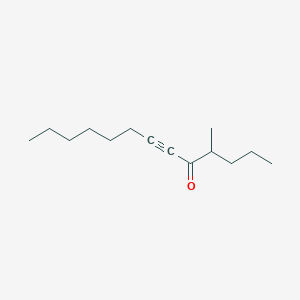
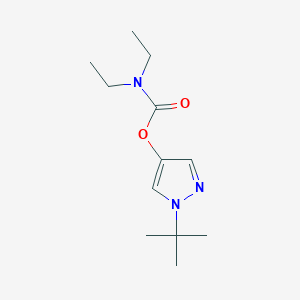
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]-1H-pyrazole](/img/structure/B14380386.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(3-aminopropan-2-ol)](/img/structure/B14380394.png)
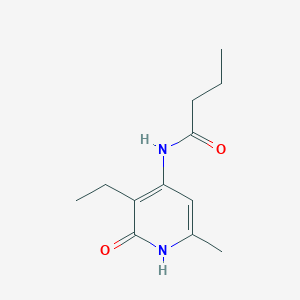
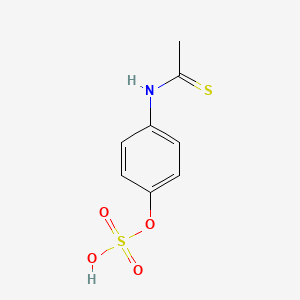
![4-Amino-6-[2-(4-nitrophenyl)hydrazinyl]pyrimidine-2,5-dione](/img/structure/B14380418.png)
![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)

